molecular formula C12H20N2O2S B1424806 N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine CAS No. 1219976-26-7

N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine

Cat. No. B1424806
M. Wt: 256.37 g/mol
InChI Key: OPUNDGHLUOYUOK-UHFFFAOYSA-N
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Description

“N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine” is a chemical compound with the molecular formula C12H20N2O2S . It has a molecular weight of 256.36 .


Physical And Chemical Properties Analysis

This compound is stored in a sealed, dry environment at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Synthetic Aspects in Organic Chemistry

N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine, due to its structural similarities with benzodiazepines and other benzene derivatives, plays a pivotal role in synthetic organic chemistry. It serves as a precursor or an intermediate in the synthesis of various biologically active compounds. For instance, o-phenylenediamine, a structural analog, has been extensively studied for its role in the synthesis of 1,4- and 1,5-benzodiazepines, highlighting the importance of such compounds in creating pharmaceutical agents with anti-anxiety, sedation, and hypnotic properties (Teli et al., 2023).

Nanotechnology and Drug Delivery Systems

In nanotechnology and drug delivery, the sulfonyl and benzene moieties present in this compound can be crucial. For example, the development of suitable delivery systems for small organic compounds, nanoparticles, peptides, and siRNA to the cardiovascular system shows the relevance of these structural components. Such delivery systems aim to overcome physiological barriers and improve therapeutic outcomes (Geldenhuys et al., 2017).

Environmental Studies

In environmental studies, compounds with similar structures, like parabens (esters of para-hydroxybenzoic acid with an alkyl or benzyl group), are analyzed for their occurrence, fate, and behavior in aquatic environments. The presence and persistence of these compounds in various environmental matrices have raised concerns about their potential impact, highlighting the importance of studying structurally related compounds like N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine (Haman et al., 2015).

Biochemical and Pharmacological Studies

The sulfonyl group in N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine is a functional group of interest in biochemical and pharmacological studies. For example, sulforaphane, an isothiocyanate derived from glucoraphanin found in cruciferous vegetables, exhibits a wide range of biological effects, including antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic activities. This highlights the potential therapeutic applications of compounds containing sulfonyl groups (Kim & Park, 2016).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results .

properties

IUPAC Name

1-N-butyl-1-N-methyl-4-methylsulfonylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-4-5-8-14(2)10-6-7-12(11(13)9-10)17(3,15)16/h6-7,9H,4-5,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUNDGHLUOYUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC(=C(C=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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